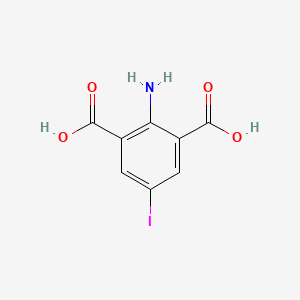

2-Amino-5-iodoisophthalic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

2-Amino-5-iodoisophthalic acid belongs to the class of aromatic dicarboxylic acids. These are organic compounds characterized by an aromatic ring, such as benzene (B151609), to which two carboxyl functional groups (-COOH) are attached. grnjournal.usnumberanalytics.com The parent structure, isophthalic acid (or benzene-1,3-dicarboxylic acid), is one of three isomers of benzenedicarboxylic acid, alongside phthalic acid and terephthalic acid. wikipedia.org

Aromatic carboxylic acids are known for their distinct chemical properties. The carboxyl groups are acidic, with pKa values typically in the range of 3-5, and they readily participate in reactions such as esterification, amidation, and decarboxylation. grnjournal.us The aromatic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. grnjournal.usnumberanalytics.com The presence of multiple carboxyl groups allows these molecules to act as dicarboxylic acids, capable of forming two kinds of salts. britannica.com These characteristics make aromatic dicarboxylic acids crucial intermediates and precursors in the synthesis of polymers, dyes, and pharmaceuticals. grnjournal.usnumberanalytics.com

The properties of this compound are heavily influenced by its functional groups. The amino (-NH2) group acts as an electron-donating group and a Lewis base site, while the iodine (-I) atom is an electron-withdrawing group that can participate in halogen bonding. This combination of functionalities on the isophthalic acid framework makes it a unique and reactive molecule within the broader class of aromatic carboxylic acids.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Isophthalic Acid | 5-Amino-2,4,6-iodoisophthalic acid |

|---|---|---|---|

| CAS Number | 907574-30-5 bldpharm.comsigmaaldrich.com | 121-91-5 | 35453-19-1 chemicalbook.comnih.gov |

| Molecular Formula | C8H6INO4 bldpharm.comsigmaaldrich.com | C8H6O4 | C8H4I3NO4 nih.govchembk.com |

| Molecular Weight | 307.04 g/mol bldpharm.comsigmaaldrich.com | 166.13 g/mol | 558.84 g/mol nih.govchembk.com |

| IUPAC Name | 2-amino-5-iodobenzene-1,3-dicarboxylic acid sigmaaldrich.com | Benzene-1,3-dicarboxylic acid | 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid nih.gov |

| Appearance | - | White solid wikipedia.org | Beige Solid chemicalbook.com |

| Melting Point | - | 345–348 °C | 265-270 °C chemicalbook.comchembk.com |

Significance of Functionalized Isophthalic Acid Derivatives in Contemporary Research

The strategic modification of the isophthalic acid backbone has led to a class of compounds with significant utility in modern chemistry. Functionalized isophthalic acid derivatives are widely used as multifunctional organic ligands in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org Their two V-shaped carboxylate groups can bridge metal ions or clusters in various ways, while the functional groups at the 5-position can tune the resulting framework's structure and properties. rsc.org

Research has shown that even when not directly involved in coordinating with metal ions, these functional groups exert significant influence on the structural diversity, thermal stability, and photoluminescent properties of the resulting CPs and MOFs. rsc.org For instance, amino-functionalized ligands are incorporated to introduce Lewis base sites, which can enhance selective CO2 adsorption. rsc.org The use of these tailored linkers has led to the development of MOFs for applications in:

Gas Storage and Separation: MOFs with specific functional groups show promise for capturing and separating gases like CO2. rsc.orgebin.pub

Catalysis: MOFs can serve as catalysts, with some copper- and nickel-based frameworks exhibiting photocatalytic activity under visible light. researchgate.net

Sensing: The unique properties of these frameworks allow them to be used in the development of chemical sensors. ebin.pub

Materials Science: Isophthalic acid derivatives have been used to create coatings for metal oxide nanoparticles and as specialized surfactants in emulsion polymerization to create functional nanoparticles. nih.govacs.org

Medicinal Chemistry: Certain derivatives have been synthesized and studied as potential ligands for targeting specific domains of enzymes like Protein Kinase C (PKC), making them lead compounds in drug development. helsinki.fi Furthermore, heavily iodinated derivatives, such as 5-amino-2,4,6-triiodoisophthalic acid, are key intermediates in the synthesis of non-ionic X-ray contrast agents. chemicalbook.comchembk.com

Overview of Research Trajectories for this compound and Related Compounds

The research involving this compound and similarly functionalized molecules is primarily focused on leveraging their unique structural features for the creation of advanced materials with tailored properties.

A major research trajectory is the use of these compounds as organic linkers in the synthesis of novel Metal-Organic Frameworks (MOFs). The presence of both an amino group and an iodine atom on the isophthalic acid core offers multiple points for tuning the final material. The amino group can act as a basic site for targeted interactions or be postsynthetically modified, while the iodine atom can form halogen bonds, which are crucial noncovalent interactions that help dictate the final supramolecular architecture of the framework. nih.govacs.org For example, studies on copper coordination polymers based on 5-iodo-isophthalic acid have demonstrated that halogen-related interactions significantly influence the assembly of the coordination network. acs.org

Another significant area of investigation is the use of these derivatives in the synthesis of complex organic molecules. For instance, 5-iodo-isophthalic acid dichloride has been used to create bridged tetra-urea calix rsc.orgarene derivatives, where the isophthalamide (B1672271) unit holds the larger molecular structure in a fixed conformation. researchgate.net

Furthermore, research into related functionalized aromatic acids points toward potential applications in photocatalysis. MOFs constructed from 5-(bis(4-carboxybenzyl)amino)isophthalic acid have shown excellent photocatalytic activities for dye degradation under visible light. researchgate.net Similarly, 2-aminoterephthalic acid, an isomer of the amino-isophthalic core, has been shown to possess intrinsic photocontrollable oxidase-mimicking activity, a property that could be harnessed in its corresponding MOFs. rsc.org These findings suggest that MOFs synthesized from this compound could be explored for similar light-induced catalytic applications. The continued exploration of such multifunctional building blocks is expected to yield new materials with enhanced performance in catalysis, selective adsorption, and molecular recognition.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-amino-2,4,6-triiodoisophthalic acid |

| 5-iodo-isophthalic acid |

| 5-iodo-isophthalic acid dichloride |

| 2-aminoterephthalic acid |

| 5-(bis(4-carboxybenzyl)amino)isophthalic acid |

| Isophthalic acid |

| Phthalic acid |

| Terephthalic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-iodobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBVXBCXGXFTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Iodoisophthalic Acid and Its Key Derivatives

Established Synthetic Routes to 2-Amino-5-iodoisophthalic Acid

The synthesis of this compound can be achieved through several established methods, primarily involving direct halogenation or multi-step pathways from precursor molecules.

Direct Halogenation Approaches

Direct iodination of 2-aminoisophthalic acid is a common strategy. This typically involves the use of an iodinating agent in the presence of an acid. One method describes the diazotization of 5-aminoisophthalic acid with sodium nitrite (B80452) (NaNO2), followed by a reaction with potassium iodide (KI) to yield 5-iodoisophthalic acid. mun.ca This intermediate can then be further processed.

Another approach to obtain the tri-iodinated derivative, 5-amino-2,4,6-triiodoisophthalic acid, involves the direct iodination of a 5-aminoisophthalic acid solution with a solution of iodine monochloride (ICl) in hydrochloric acid (HCl) after the addition of HCl and sulfuric acid (H2SO4). lookchem.com

Multi-step Synthesis from Precursor Molecules

Multi-step syntheses often provide greater control over the placement of functional groups and can lead to higher purity products. A common precursor for these syntheses is isophthalic acid. A typical route involves the nitration of isophthalic acid to form 5-nitroisophthalic acid, followed by a reduction to 5-aminoisophthalic acid. google.com This amino derivative then undergoes iodination to produce the target compound. For instance, 5-aminoisophthalic acid can be iodinated to prepare 5-amino-2,4,6-triiodoisophthalic acid. google.com

A detailed multi-step synthesis of diethyl 5-iodoisophthalate starts with 5-aminoisophthalic acid. mun.ca The process involves diazotization with sodium nitrite followed by quenching with excess potassium iodide. The resulting crude 5-iodoisophthalic acid is then esterified by heating it to reflux in ethanol (B145695) with a catalytic amount of sulfuric acid. mun.ca This two-step process has been reported to yield diethyl 5-iodoisophthalate in 76% yield on a multi-gram scale. mun.ca

Advanced Synthetic Strategies for Analogs and Poly-iodinated Isophthalic Acids

Recent research has focused on developing more efficient, environmentally friendly, and catalytic methods for the synthesis of this compound analogs and poly-iodinated isophthalic acids.

Environmentally Benign Synthesis Approaches

A significant advancement in the synthesis of poly-iodinated compounds is the use of greener reagents and solvents. For example, a process for the tri-iodination of 3,5-disubstituted anilines, including 5-aminoisophthalic acid, utilizes molecular iodine in the presence of an oxidizing agent in an aqueous environment. google.com This method minimizes the use of harsh organic solvents and aims for efficient consumption of iodine to reduce waste. google.com

Another environmentally conscious approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant in the presence of an iodide salt and an acid. google.com This method for preparing 5-amino-2,4,6-triiodoisophthalic acid from 5-aminoisophthalic acid avoids the use of more toxic and unstable iodinating reagents. google.com The reaction is carried out in water and/or a C1-6 alcohol solvent under acidic conditions, which are established using hydrochloric acid or sulfuric acid. google.com This process is noted for producing less solid waste and achieving ideal yields. google.com

The following table summarizes a green synthesis approach for 5-amino-2,4,6-triiodoisophthalic acid.

| Starting Material | Reagents | Solvent | Conditions | Product |

| 5-Aminoisophthalic acid | Iodide salt, Dimethyl sulfoxide | Water and/or C1-6 alcohol | Acidic (HCl or H2SO4) | 5-Amino-2,4,6-triiodoisophthalic acid |

Catalytic Synthesis Methods

Catalytic methods offer the potential for increased efficiency and selectivity. While specific catalytic syntheses for this compound are not extensively detailed in the provided results, related catalytic systems provide insights. For instance, iodoaryloxazoline catalysts have been developed for iodine(III)-mediated α-tosyloxylation of ketones, demonstrating the compatibility of the oxazoline (B21484) moiety with hypervalent iodine species. acs.org This suggests the potential for developing chiral iodine-based catalysts for asymmetric transformations of isophthalic acid derivatives.

The use of metal-organic frameworks (MOFs) as catalysts has also been explored in related syntheses. A 2D Ni-MOF, IITKGP-52, derived from 5-Iodoisophthalic acid, has shown superior catalytic activity for the synthesis of 4H-pyran derivatives under mild conditions with high efficiency and recyclability. researchgate.netresearchgate.net This highlights the potential of using isophthalic acid derivatives themselves as ligands in catalytic systems for various organic transformations.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring scalability and safety. For the chlorination of 5-amino-2,4,6-triiodoisophthalic acid to its corresponding acid dichloride, a key intermediate for many applications, a scalable process using thionyl chloride has been developed. lookchem.com This optimization study focused on controlling the formation of dimeric byproducts and optimizing the hydrolysis of the N-sulfinyl intermediate and the crystallization of the product through fractional factorial design. lookchem.com

In the synthesis of 5-amino-2,4,6-triiodoisophthalic acid via direct iodination, the molar ratios of reactants and the reaction temperature and time are critical parameters. google.comgoogle.com For the iodination of 5-aminoisophthalic acid using molecular iodine and iodic acid, the reaction temperature is typically maintained between 50°C and 85°C, with a reaction time of 2 to 10 hours. google.com The pH of the aqueous suspension is also controlled, ideally below 3.5. google.com

The table below presents optimized conditions for a specific iodination reaction.

| Parameter | Optimized Value |

| Reactant | 5-aminoisophthalic acid |

| Iodinating System | Molecular Iodine (I2) and Iodic Acid (HIO3) |

| Solvent | Water |

| Temperature | 50-85 °C |

| pH | < 3.5 |

| Reaction Time | 2-10 hours |

Characterization Techniques for Synthetic Products

The comprehensive characterization of this compound and its derivatives is crucial to confirm their identity, purity, and structural integrity following synthesis. A combination of spectroscopic, chromatographic, and elemental analysis techniques is employed for this purpose.

Spectroscopic Methods (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental in elucidating the molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are vital tools for confirming the structure of this compound and its derivatives.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule. For a related compound, 2-aminoterephthalic acid, the aromatic protons appear as distinct signals. For instance, in a DMSO-d₆ solvent, the ¹H NMR spectrum of 2-aminoterephthalic acid shows signals at approximately 8.49 ppm and 6.89 ppm. rsc.org For 2-amino-5-iodobenzoic acid, another analogous structure, proton signals have been observed at 7.947 ppm, 7.470 ppm, and 6.631 ppm in DMSO-d₆. chemicalbook.com The presence of the amino group and the iodine atom in this compound would be expected to influence the chemical shifts of the aromatic protons, providing a unique spectral fingerprint.

¹³C NMR: The carbon-13 NMR spectrum is used to identify all unique carbon atoms in the molecule. For the derivative 5-amino-2,4,6-triiodoisophthalic acid, ¹³C NMR spectral data is available and used for its characterization. nih.gov The spectrum of this compound would be expected to show distinct signals for the carboxyl carbons, the iodine- and amino-substituted aromatic carbons, and the other aromatic carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine group.

A very broad band in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups.

A strong absorption peak around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid. libretexts.org

C-N stretching vibrations are typically observed in the 1250-1350 cm⁻¹ region.

The C-I stretching vibration appears in the far-infrared region, typically around 500-600 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for aromatic compounds. The UV-Vis spectrum of this compound and its derivatives would show absorption maxima corresponding to the π → π* and n → π* transitions of the aromatic ring and the carbonyl groups. umass.eduscience-softcon.de The position of these maxima can be influenced by the nature and position of substituents on the benzene (B151609) ring.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound and its derivatives. bldpharm.com It is used to separate the target compound from any unreacted starting materials, byproducts, or other impurities.

A common approach involves reversed-phase HPLC. For instance, the purity of 5-amino-2,4,6-triiodoisophthalic acid has been determined using a Zorbax SB-Phenyl stationary phase with benzoic acid as an internal standard. google.com For the related compound 5-iodoisophthalic acid, a reversed-phase HPLC method has been developed using a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used in place of phosphoric acid. sielc.com The results of the HPLC analysis, typically a chromatogram showing a single major peak, provide a quantitative measure of the purity of the synthesized product.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and iodine) in the synthesized compound. This data is compared with the theoretically calculated values for the expected molecular formula to confirm the empirical formula of the compound. For example, in the characterization of derivatives of 5-acylamino-2,4,6-triiodo-isophthalic acid, elemental analysis was used to confirm the iodine and carbon content. google.com For a specific derivative, the calculated values were 26.27% for carbon and 48.99% for iodine, which closely matched the experimentally found values of 26.37% and 48.79%, respectively, thereby confirming the compound's identity. google.com This technique serves as a final confirmation of the purity and elemental composition of the synthesized this compound and its derivatives.

Coordination Chemistry and Metal Organic Frameworks Incorporating 2 Amino 5 Iodoisophthalic Acid Ligands

Ligand Design Principles for 2-Amino-5-iodoisophthalic Acid in Coordination Polymers and MOFs

The design of coordination polymers and MOFs using this compound is guided by the predictable coordination behavior of its functional groups and the influence of the iodine substituent.

Coordination Modes of Carboxylate and Amine Functionalities

The carboxylate groups of this compound are the primary sites for coordination with metal ions, forming the backbone of the framework. These groups can adopt various coordination modes, including monodentate, bidentate bridging, and chelating, which dictate the dimensionality and topology of the resulting structure. The presence of the amino group adds another layer of complexity and functionality. While the amino group can participate in coordination with some metal centers, it often remains uncoordinated and available for post-synthetic modification. ekb.egnih.gov This allows for the introduction of new functionalities into the MOF structure after its initial synthesis. ekb.egnih.gov The amino group can also influence the coordination mode of the adjacent carboxylate group through electronic effects. ekb.eg

Influence of Iodine Substituent on Coordination Behavior

The iodine substituent on the isophthalic acid backbone significantly influences the resulting crystal structure through various non-covalent interactions. Halogen bonding, a directional interaction between the electrophilic region of the iodine atom and a Lewis base, plays a crucial role in directing the self-assembly process. acs.orgacs.orgscribd.com These halogen bonds can occur between the iodine atom and other atoms within the framework, such as oxygen or nitrogen, or even other iodine atoms. acs.orgacs.org

Synthesis and Structural Elucidation of Metal-Organic Frameworks

The synthesis of MOFs incorporating this compound typically involves the self-assembly of the ligand with metal ions under specific reaction conditions. The resulting crystalline materials are then characterized to determine their structure and purity.

Hydrothermal and Solvothermal Synthesis Methods

Hydrothermal and solvothermal methods are the most common techniques for synthesizing MOFs from this compound. ossila.comresearchgate.netmdpi.com These methods involve heating a mixture of the metal salt and the ligand in a sealed vessel, with water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium. ossila.com The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the MOF. ossila.com

The choice of solvent is critical and can influence the final structure of the MOF. analis.com.myrsc.org Different solvents can lead to different coordination environments and framework topologies. analis.com.my Other synthetic parameters, such as temperature, reaction time, and the ratio of reactants, also play a crucial role in determining the outcome of the synthesis. analis.com.myeeer.org In some cases, modulators or additives are used to control the nucleation and growth of the crystals, leading to materials with improved crystallinity and specific morphologies. eeer.org

| Synthesis Method | Description | Key Parameters |

| Hydrothermal | Synthesis in water at elevated temperature and pressure. ossila.com | Temperature, Reaction Time, Reactant Ratio |

| Solvothermal | Synthesis in a non-aqueous solvent at elevated temperature and pressure. ossila.comjchemrev.com | Solvent Type, Temperature, Reaction Time, Reactant Ratio |

Single-Crystal X-ray Diffraction Studies of Framework Topologies

SCXRD studies of MOFs based on this compound have revealed a wide range of network topologies, from one-dimensional chains and two-dimensional layers to complex three-dimensional frameworks. acs.orgresearchgate.netmdpi.com These studies provide invaluable insights into the structure-property relationships of these materials. rsc.org The detailed structural information obtained from SCXRD is essential for understanding the gas sorption, catalytic, and other functional properties of the MOFs. nih.govnih.gov However, obtaining single crystals of sufficient size and quality for SCXRD analysis can be challenging. rsc.org

| MOF System | Metal Ion | Dimensionality | Key Structural Features |

| [Cu3(OH)2(5-I-ip)2(bpy)2]n | Copper(II) | 3D Supramolecular | O···I, I···I, I···π, and π···π interactions acs.org |

| [Cd(5-Me-ip)(2-NH2-3,4-bpe)]n | Cadmium(II) | 2D | sql net topology nih.gov |

| [Cd(5-HO-ip)(2-NH2-3,4-bpe)]n | Cadmium(II) | 2D | (3,5)-connected network nih.gov |

| Dy-5aip MOFs | Dysprosium(III) | 2D | Layered structures with dimeric units mdpi.com |

| [Zn2L]n (H4L = 5-(bis(4-carboxybenzyl)amino)isophthalic acid) | Zinc(II) | 3D | 2-nodal 6-connected net researchgate.net |

Powder X-ray Diffraction for Phase Purity and Bulk Characterization

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of bulk MOF samples. ncl.ac.uk It is used to confirm the phase purity of the synthesized material by comparing the experimental diffraction pattern with the one simulated from the single-crystal X-ray diffraction data. ncl.ac.uknih.gov A good match between the experimental and simulated patterns indicates that the bulk sample consists of a single, pure crystalline phase. ncl.ac.uk

PXRD is also used to assess the crystallinity of the material and to monitor the stability of the framework under different conditions, such as after solvent exchange or upon exposure to heat or guest molecules. sigmaaldrich.comresearchgate.net While SCXRD provides detailed structural information on a single crystal, PXRD ensures that the properties measured for the bulk material are representative of the determined crystal structure. ncl.ac.uknih.gov In cases where single crystals cannot be obtained, PXRD data can sometimes be used for structure solution, although this is a more complex process. rsc.org

Thermogravimetric Analysis and Thermal Stability Studies

Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability of MOFs, a key factor for their application in various conditions. For MOFs incorporating this compound and its derivatives, thermal decomposition typically occurs in a stepwise manner. The initial weight loss, generally observed at lower temperatures, corresponds to the removal of guest solvent molecules (e.g., DMF, water) residing within the pores. The subsequent and more significant weight loss at higher temperatures indicates the decomposition of the organic linkers and the ultimate collapse of the framework.

The following table summarizes the thermal stability data for several MOFs constructed from ligands analogous to this compound.

| MOF System | Ligand(s) | Initial Weight Loss (Solvent) | Framework Decomposition Temperature | Reference |

|---|---|---|---|---|

| Cd(II) MOF | 5-iodoisophthalic acid, 1,3-bis(4-pyridyl)propane | 128-176°C (Coordinated H₂O) | > 210°C | researchgate.net |

| Gd(III)/Dy(III) MOFs | 5-iodoisophthalic acid | ~100-300°C (DMF) | ~300-350°C | mdpi.com |

| Zn(II) MOF | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Not specified | > 285°C | researchgate.net |

| Cu(II) MOFs | Pyrimidyl isophthalate (B1238265) | Not specified | > 300°C | nottingham.ac.uk |

| Cd(II)/Ni(II) MOFs | 5-bromo isophthalic acid, 1,3,5-tris(imidazol-1-ylmethyl)benzene | Not specified | ~350°C | nih.gov |

| Ti(IV) MOF | NH₂-BTB | < 200°C (Absorbed H₂O) | ~400°C | mdpi.com |

Spectroscopic Characterization of MOFs (e.g., IR, UV-Vis)

Spectroscopic methods are indispensable for confirming the formation of MOFs and characterizing their electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to verify the coordination of the 2-amino-5-iodoisophthalate ligand to the metal centers. The spectrum of the free ligand shows a characteristic broad absorption band for the O-H stretch of the carboxylic acid groups (typically 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹). Upon coordination to a metal ion, the O-H band disappears, and the carboxylate C=O band is replaced by two new bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the coordinated carboxylate group, typically found in the 1550-1610 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively nih.govresearchgate.net. The separation between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group researchgate.net. Additionally, the presence of the amino group is confirmed by N-H stretching vibrations, usually appearing around 3300-3500 cm⁻¹ mdpi.com.

UV-Visible (UV-Vis) Spectroscopy: Solid-state diffuse reflectance UV-Vis spectroscopy is employed to investigate the optical properties of these MOFs and to estimate their band gaps. The electronic transitions in these materials can be attributed to intra-ligand (π-π*), ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT) events. The functional groups on the isophthalic acid ligand play a crucial role in tuning the band gap. The introduction of an amino group (-NH₂) typically leads to a red-shift in the absorption spectrum and a narrowing of the optical band gap compared to the non-functionalized parent MOF. mdpi.comacs.org This is because the amino group acts as an electron-donating group, raising the energy of the highest occupied molecular orbital (HOMO) of the linker mdpi.com. This enhanced absorption in the visible light region is particularly advantageous for applications in photocatalysis. For example, an amine-functionalized Ti-MOF (NH₂-ZSTU-2) exhibited a band gap of 2.24 eV, significantly lower than its non-functionalized counterpart (3.29 eV). mdpi.com Similarly, a zinc-based MOF with an amino-containing ligand showed a bandgap of 2.32 eV researchgate.net.

The following table presents band gap data for MOFs with functionalized linkers.

| MOF System | Functional Group on Linker | Estimated Band Gap (eV) | Reference |

|---|---|---|---|

| Zn-MOF | -N(CH₂Ph-COOH)₂ | 2.32 | researchgate.net |

| Pb-MOF | -N(CH₂Ph-COOH)₂ | 2.92 | researchgate.net |

| Amine-functionalized MOF | -NH₂ | 2.65 | sci-hub.st |

| NH₂-ZSTU-2 | -NH₂ | 2.24 | mdpi.com |

| DMF@Mg–NDI | Naphthalene diimide | 1.63 | scispace.com |

| EtOH@Mg–NDI | Naphthalene diimide | 2.06 | scispace.com |

Modulation of Coordination Network Architectures

The final structure of a MOF is the result of a complex interplay between the coordination preferences of the metal ion, the geometry of the organic linker, and the reaction conditions. The 2-amino-5-iodoisophthalate ligand offers multiple coordination sites and functional groups that can be exploited to direct the assembly of diverse network architectures.

Role of Metal Ions in Directing Framework Assembly

The choice of the metal ion is a primary determinant of the final MOF architecture. Different metal ions possess distinct coordination numbers, preferred geometries, and ionic radii, which directly influence the connectivity and topology of the resulting network.

Studies using a ligand system analogous to this compound, specifically 5-(bis(4-carboxybenzyl)amino)isophthalic acid, have shown that varying the metal ion (Zn²⁺, Mn²⁺, Cd²⁺, Pb²⁺) leads to frameworks with different dimensionalities and topologies, even under similar synthetic conditions researchgate.net. For example, the Zn²⁺ analogue forms a 3D network with a (4¹¹·6⁴)(4⁷·6⁸) topology, whereas the Cd²⁺ version results in a 2D sheet with a (6³) topology researchgate.net.

The effect is particularly pronounced with lanthanide (Ln³⁺) ions. Due to the lanthanide contraction—the steady decrease in ionic radii across the series—the coordination number and geometry can change for different lanthanides, even with the same ligand. Research on MOFs with 5-iodoisophthalic acid demonstrated that Gd³⁺ and Dy³⁺, despite being adjacent in the f-block, form non-isostructural 3D frameworks mdpi.comresearchgate.net. The Gd³⁺ complex crystallizes in a monoclinic system, while the Dy³⁺ complex adopts a triclinic structure mdpi.com. This structural divergence arises from subtle differences in their coordination spheres. Similarly, for a related carboxymethoxyisophthalic acid ligand, the larger Pr³⁺ ion forms a 2D layered structure with a coordination number of ten, while the smaller lanthanide ions (Eu³⁺ to Er³⁺) form isostructural 3D frameworks with a coordination number of eight rsc.org.

| Metal Ion | Ligand | Resulting Dimensionality | Key Structural Features / Topology | Reference |

|---|---|---|---|---|

| Zn²⁺ | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | 3D | 2-nodal 6-connected net; (4¹¹·6⁴)(4⁷·6⁸) topology | researchgate.net |

| Mn²⁺ | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | 3D | 4-connected net; (6²·8⁴)(6³·8³) topology | researchgate.net |

| Cd²⁺ | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | 2D | 3,3-connected net; (6³)₂ topology | researchgate.net |

| Gd³⁺ | 5-iodoisophthalic acid | 3D | Monoclinic, P2₁/c space group | mdpi.com |

| Dy³⁺ | 5-iodoisophthalic acid | 3D | Triclinic, P-1 space group; Not isostructural with Gd³⁺ MOF | mdpi.com |

| Pr³⁺ | 4-(carboxymethoxy)isophthalic acid | 2D | Coordination number of 10 | rsc.org |

| Eu³⁺-Er³⁺ | 4-(carboxymethoxy)isophthalic acid | 3D | Coordination number of 8 | rsc.org |

Impact of Auxiliary Ligands on Dimensionality and Topology

The introduction of a second, "auxiliary" or "ancillary," ligand into the synthesis is a powerful strategy to modulate the final structure of a MOF. These ligands, typically N-donor linkers of varying length, flexibility, and geometry (e.g., bipyridines, imidazoles), compete for coordination sites on the metal ion and act as pillars or spacers between networks formed by the primary carboxylate ligand.

The influence of auxiliary ligands is clearly demonstrated in a series of Pb(II) complexes with 5-amino-2,4,6-triiodoisophthalic acid rsc.org. When no auxiliary ligand is used, a chiral 3D network is formed. However, introducing 2,2'-bipyridine (B1663995) (bipy) results in a 1D helical chain, while using 2,2'-biimidazole (B1206591) (biim) leads to a different 3D framework with a sodalite-type topology rsc.org. This shows that the auxiliary ligand can fundamentally alter the dimensionality and symmetry of the product.

The steric bulk of the auxiliary ligand can also play a role. For a series of Co(II) MOFs, it was observed that increasing the bulkiness of the chelating N-donor ligand led to a decrease in the dimensionality of the framework mdpi.com. Similarly, in another Co(II) system with a V-shaped dicarboxylate, the use of different N-donor linkers like 4,4'-bipyridine (B149096) versus 1,4-di(1H-imidazole-1-yl)benzene resulted in frameworks with distinct topologies and magnetic properties researchgate.net. Flexible bis(pyrazole) ligands can adopt various conformations, leading to different structures from 1D chains to 2D sheets and 3D networks depending on the co-ligand used bohrium.com.

| Metal Ion | Primary Ligand | Auxiliary Ligand | Resulting Dimensionality/Structure | Reference |

|---|---|---|---|---|

| Pb(II) | 5-amino-2,4,6-triiodoisophthalic acid | None | 3D (chiral) | rsc.org |

| Pb(II) | 5-amino-2,4,6-triiodoisophthalic acid | 2,2'-bipyridine (bipy) | 1D helical chain | rsc.org |

| Pb(II) | 5-amino-2,4,6-triiodoisophthalic acid | 2,2'-biimidazole (biim) | 3D (sodalite topology) | rsc.org |

| Co(II) | V-shaped dicarboxylate | 4,4'-bipyridine | 3D network | researchgate.net |

| Co(II) | V-shaped dicarboxylate | 1,4-di(1H-imidazole-1-yl)benzene | 2D network | researchgate.net |

| Cd(II) | Isophthalic acid | Methylenebis(3,5-dimethylpyrazole) | 2D network | bohrium.com |

Mixed-Ligand Strategies for Structural Diversity

Employing a mixed-ligand strategy, where two or more different carboxylate linkers are incorporated into the same framework, offers a sophisticated route to structural diversity and functional materials. nih.gov This approach, often termed multivariate or MTV-MOF synthesis, allows for the precise tuning of pore size, shape, and chemical environment by combining linkers with different lengths, angles, and functional groups.

One strategy involves using two distinct dicarboxylate ligands. For example, by combining a primary ligand with secondary dicarboxylate linkers like benzene-1,4-dicarboxylic acid (BDC) or naphthalene-2,6-dicarboxylic acid (NDC), it is possible to construct isoreticular MOFs where the pore environment is systematically altered, enhancing properties like gas adsorption and separation. rsc.org

Another approach combines linkers with different functionalities and coordination modes. The synthesis of 2D MOFs from 5-bromo isophthalic acid (a dicarboxylate) and 1,3,5-tris(imidazol-1-ylmethyl)benzene (a tripodal N-donor ligand) with Cd(II) or Ni(II) results in complex binodal 3,5-connected nets. nih.gov The combination of pyridine-2,6-dimethanolate and benzene-1,4-dicarboxylic acid with Mn(II) can produce either a 2D or a 3D framework depending on the reaction conditions, highlighting the subtle balance of factors at play. d-nb.info

A key challenge and opportunity in mixed-ligand synthesis is controlling the arrangement of the linkers. In a study combining terephthalic acid (BDC), 2-aminoterephthalic acid (BDC-NH₂), and 2,5-dihydroxyterephthalic acid [BDC-(OH)₂] with Zn²⁺, it was found that the compatibility of the linkers' electronic properties and emissions was crucial. nih.gov While BDC-NH₂ and BDC-(OH)₂ could be combined to create a dual-emitting MOF, other combinations resulted in single emissions due to weak emission or energy transfer (crosstalk) nih.gov. A modular approach has also been developed where a primary Eu-MOF platform was systematically modified by partially replacing the original linker with various functionalized isophthalic acids (e.g., 5-CN-IPA, 5-CH₂OH-IPA) to create tailored sensor arrays for different analytes. nih.gov This demonstrates the high level of control and functionalization achievable through mixed-ligand strategies.

Compound and Abbreviation Index

| Name/Abbreviation | Chemical Name |

| This compound | 2-Amino-5-iodobenzene-1,3-dicarboxylic acid |

| 5-iodoisophthalic acid (H₂-iip) | 5-Iodobenzene-1,3-dicarboxylic acid |

| 5-aminoisophthalic acid (H₂AIP) | 5-Aminobenzene-1,3-dicarboxylic acid |

| H₂ATIBDC | 5-Amino-2,4,6-triiodoisophthalic acid |

| H₄L | 5-(bis(4-carboxybenzyl)amino)isophthalic acid |

| H₂bdc | Benzene-1,4-dicarboxylic acid (Terephthalic acid) |

| H₂BrIP | 5-Bromoisophthalic acid |

| H₂NDC | Naphthalene-2,6-dicarboxylic acid |

| NH₂-BTB | 2,4,6-tri(4-carboxyphenylphenyl)-aniline |

| BDC-NH₂ | 2-Aminoterephthalic acid |

| BDC-(OH)₂ | 2,5-Dihydroxyterephthalic acid |

| bipy | 2,2'-bipyridine |

| biim | 2,2'-biimidazole |

| TIB | 1,3,5-tris(imidazol-1-ylmethyl)benzene |

| DMF | N,N-Dimethylformamide |

| MOF | Metal-Organic Framework |

| TGA | Thermogravimetric Analysis |

| IR | Infrared |

| UV-Vis | Ultraviolet-Visible |

Supramolecular Assemblies and Non Covalent Interactions of 2 Amino 5 Iodoisophthalic Acid

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are among the most significant interactions governing the crystal packing of 2-Amino-5-iodoisophthalic acid. The carboxylic acid groups are potent hydrogen bond donors (O-H) and acceptors (C=O), while the amino group provides additional N-H donors. This functionality allows for the formation of extensive and predictable hydrogen-bonding networks.

In related crystal structures, such as those involving 5-aminoisophthalic acid, the carboxylic acid groups often form robust synthons that link molecules into one-dimensional (1D) chains or two-dimensional (2D) sheets. researchgate.net These lower-dimensional motifs are then further connected into three-dimensional (3D) supramolecular networks through additional hydrogen bonds. researchgate.net For instance, in the crystal structure of 5-Amino-2,4,6-triiodoisophthalic acid monohydrate, an extensive network involving O—H⋯O, N—H⋯O, and O—H⋯N hydrogen bonds connects all molecules, including a lattice water molecule. nih.gov The interplay between different hydrogen-bonding groups can lead to complex topologies, such as double-stranded linear polymers or interconnected 3D frameworks. nsf.gov

| Donor Group | Acceptor Group | Potential Interaction Motif | Role in Architecture |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Carboxylic acid dimer (R₂²(8) synthon) | Forms robust chains or layers |

| Carboxylic Acid (-COOH) | Amino (-NH₂) | O-H···N interaction | Links different molecular units |

| Amino (-NH₂) | Carboxylic Acid (-COOH) | N-H···O interaction | Cross-links primary chains/sheets |

| Water (if present) | Carboxylic Acid/Amino | O-H···O / O-H···N | Bridges between molecules, stabilizing the network nih.gov |

Halogen Bonding Interactions in Molecular and Extended Solids

The iodine substituent at the 5-position of the aromatic ring is a key feature that enables potent and directional halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov In structures based on the 5-iodoisophthalic acid moiety, several types of halogen bonds are predominant in constructing supramolecular architectures. acs.orgfigshare.com

These interactions include:

I···O Interactions : The oxygen atoms of carboxylate groups or water molecules can act as halogen bond acceptors, linking molecules or layers together. figshare.comacs.org

I···I Interactions : These contacts can help stabilize crystal packing, contributing to the formation of 2-fold interpenetrating 3D architectures. figshare.comacs.org

I···π Interactions : The iodine atom can interact with the electron-rich π-system of an adjacent aromatic ring, further stabilizing the 3D supramolecular structure. figshare.comacs.org

The geometry of these interactions is highly directional, with the C–I···X angle typically being close to 180°. nih.gov This directionality makes halogen bonding a reliable tool in crystal engineering for guiding the assembly of molecules into a desired arrangement. figshare.comacs.org Studies on coordination polymers derived from 5-iodoisophthalic acid demonstrate that these halogen-related interactions are crucial in modulating the final network assembly. acs.org

| Interaction Type | Description | Structural Role | Reference Example |

|---|---|---|---|

| I···O | Iodine atom interacts with an oxygen atom (e.g., from a carboxylate group). | Connects covalent networks into a 3D supramolecular structure. figshare.com | [Co(5-iipa)(p-bix)]n figshare.com |

| I···I | Interaction between two iodine atoms. | Stabilizes interpenetrating 3D architectures. figshare.comacs.org | [Mn₄(5-iipa)₄(bpe)₄·5H₂O]n acs.org |

| I···π | Iodine atom interacts with the π-cloud of an aromatic ring. | Links 2D layers into a 3D supramolecular assembly. acs.org | [Cd₂(5-iipa)₂(phen)₂]n acs.org |

π-π Stacking and Other Aromatic Interactions

In several coordination polymers based on 5-iodoisophthalic acid, π-π stacking, in conjunction with halogen bonding and C–H···π interactions, helps to stabilize interpenetrated 3D networks. acs.orgacs.org The stacking can influence the geometry around metal centers in coordination complexes and is a key factor in the formation of layered supramolecular frameworks. researchgate.netacs.org However, the presence and geometry of π-π stacking are highly dependent on the specific crystal packing environment. For example, in the crystal structure of 5-amino-2,4,6-triiodoisophthalic acid, molecules are positioned perpendicularly, which precludes π-π interactions between the phenyl rings. nih.gov This highlights the sensitive balance between different non-covalent forces in determining the final solid-state architecture.

Self-Assembly Phenomena in Solution and Solid States

Self-assembly is the spontaneous organization of individual components into ordered structures, driven by specific, non-covalent interactions. sioc-journal.cnnih.gov this compound is an ideal candidate for studying self-assembly due to its combination of hydrogen bonding, halogen bonding, and π-stacking capabilities. These interactions work in concert to guide the formation of predictable supramolecular synthons, which are robust structural motifs that can be reliably used in crystal engineering. acs.org

In the solid state, the self-assembly process leads to the formation of crystalline materials, including co-crystals and metal-organic frameworks (MOFs). figshare.comtandfonline.com The process is hierarchical:

Primary Structure Formation : Strong hydrogen bonds link molecules into 1D chains or 2D sheets. researchgate.net

Higher-Order Assembly : Weaker interactions, such as halogen bonds, π-π stacking, and C-H···O bonds, then organize these primary structures into a final, stable 3D architecture. figshare.comuchile.cl

This programmed assembly allows for the design of materials with complex topologies, such as interpenetrating networks, which can be stabilized by a combination of I···π and π···π interactions. acs.org In solution, while less ordered, similar non-covalent interactions can lead to the formation of aggregates or pre-nucleation clusters that are precursors to solid-state crystallization. dntb.gov.ua

Influence of Non-Covalent Interactions on Material Properties

The specific arrangement and strength of non-covalent interactions directly dictate the macroscopic properties of materials derived from this compound. The robust networks formed by the combination of hydrogen and halogen bonds are expected to confer significant thermal stability to the crystalline solids. researchgate.net

Furthermore, the precise spatial arrangement of molecules, governed by these weak forces, can influence the material's optical properties. For instance, photoluminescence in the solid state is highly sensitive to the molecular packing and the presence of intermolecular interactions like π-π stacking, which can affect the electronic energy levels. researchgate.net Several coordination polymers derived from related isophthalic acids exhibit photoluminescent properties, suggesting that materials based on this compound could be candidates for photoactive materials. researchgate.net The insolubility of many such supramolecular structures in common solvents is another direct consequence of the strong and extensive intermolecular interaction network. uchile.cl

Advanced Functional Materials Applications of 2 Amino 5 Iodoisophthalic Acid Derivatives

Gas Adsorption and Separation Properties in Porous Frameworks

Porous frameworks derived from isophthalic acid-based ligands are widely investigated for their ability to selectively adsorb and separate gases, a critical function for applications in carbon capture, industrial separations, and gas purification. The inclusion of specific functional groups on the organic linker, such as the amino (-NH2) group present in 2-Amino-5-iodoisophthalic acid, can significantly enhance both the capacity and selectivity of gas adsorption.

Research on amine-functionalized MOFs has consistently demonstrated their superior performance in capturing acidic gases like carbon dioxide (CO2). For instance, an amine-decorated aluminum-based MOF, ED@MOF-520, exhibited a CO2/N2 separation factor of 50 at 273 K, representing a 185% increase in separation efficiency compared to its unfunctionalized counterpart. nih.govnih.gov Similarly, the amino-functionalized cerium-based MOF, Ce-UiO-66-NH2, showed a 63% higher CO2 uptake and an 84% higher CO2/N2 selectivity than the parent Ce-UiO-66 framework. researchgate.net The isophthalate (B1238265) backbone itself provides a robust and versatile scaffold for creating porous structures suitable for gas separation. A copper-based MOF constructed from a V-shaped diisophthalate ligand, ZJNU-81, has shown notable selectivity for C2H2 over CH4. rsc.org

| Framework Material | Ligand | Target Gas | Selectivity | Reference |

|---|---|---|---|---|

| ED@MOF-520 | 1,3,5-Benzenetribenzoic acid (decorated with ethylenediamine) | CO₂/N₂ | 50 (at 273 K) | nih.govnih.gov |

| Ce-UiO-66-NH₂ | 2-Aminoterephthalic acid | CO₂/N₂ | 84% higher than parent MOF | researchgate.net |

| Co-MOF | 2-Fluoro-5-(4-pyridyl)isophthalic acid | C₂H₂/CH₄ | 15.2 | figshare.com |

Luminescent Properties of Metal-Organic Frameworks

The incorporation of ligands like this compound into MOFs, particularly with lanthanide metal centers, is a promising strategy for creating highly luminescent materials. mdpi.com The organic ligand can act as an "antenna," efficiently absorbing excitation energy and transferring it to the metal center, which then emits light at its characteristic wavelengths. nih.gov This ligand-to-metal charge transfer (LMCT) process is key to the application of these materials in sensing, lighting, and anti-counterfeiting technologies. nih.gov

MOFs constructed from 5-iodoisophthalic acid and lanthanide ions (Ln³⁺) have demonstrated tunable photoluminescent properties. mdpi.comdoaj.org Similarly, dysprosium MOFs based on the 5-aminoisophthalic acid ligand exhibit intense photoluminescence in the solid state at room temperature. mdpi.com

A key advantage of luminescent MOFs is the ability to tune their emission color and intensity. This can be achieved by systematically altering the metal composition within the framework. A study on heterometallic MOFs using a 5-iodoisophthalate linker showed that a series of [GdxDy2−x(5-iip)3DMF2] frameworks could be tuned to produce white light emission. mdpi.comdoaj.org By contrast, the introduction of even a small amount of europium (Eu³⁺) into the structure, as in the [EuxDy2−x(5-iip)3DMF2] series, shifts the emission to the red region of the spectrum. mdpi.comdoaj.org

Luminescence is also highly sensitive to the local chemical environment. The inclusion of different guest molecules (solvents) within the pores of a dysprosium MOF built from 5-aminoisophthalic acid was found to modulate its luminescent signal, demonstrating that the emission properties can be altered by the framework's immediate surroundings. mdpi.com

| Framework Series | Ligand | Tuning Method | Observed Emission | Reference |

|---|---|---|---|---|

| [GdxDy₂₋x(5-iip)₃DMF₂] | 5-Iodoisophthalic acid | Varying Gd/Dy ratio | White light | mdpi.comdoaj.org |

| [EuxDy₂₋x(5-iip)₃DMF₂] | 5-Iodoisophthalic acid | Varying Eu/Dy ratio | Red | mdpi.comdoaj.org |

| Dy-MOF | 5-Aminoisophthalic acid | Guest solvent inclusion | Modulated ligand-based emission | mdpi.com |

The sensitivity of the luminescence to external chemical species makes these MOFs excellent candidates for chemical sensors. The emission can be "turned off" (quenched) or "turned on" upon interaction with a specific analyte. Derivatives of 5-aminoisophthalic acid have been used to create chemosensors that can selectively detect metal ions and nitroaromatic compounds. dergipark.org.tr For example, a Schiff base compound derived from 5-aminoisophthalic acid demonstrated high sensitivity for 2,4-dinitrophenol (B41442) (DNP) with a detection limit of 2.77 μM. dergipark.org.tr Another sensor based on this ligand could detect acetic acid with a limit of 0.30%. mdpi.com

Proton Conductivity in Hybrid Materials

Materials capable of efficiently transporting protons are essential for the development of next-generation energy technologies, particularly for proton exchange membrane fuel cells (PEMFCs). MOFs and other hydrogen-bonded organic frameworks are being explored as potential proton conductors. The structure of this compound, containing both proton-donating carboxylic acid groups and proton-accepting amino groups, is highly conducive to forming hydrogen-bonded networks that can facilitate proton transport.

Studies on analogous materials have shown promising results. A hafnium-based MOF functionalized with amino groups, Hf-UiO-66-NH2, which was further modified to introduce carboxylic acid units, achieved a proton conductivity of 0.71 × 10⁻² S cm⁻¹. nih.gov Even higher conductivity was observed in a titanium-based MOF with two amino groups per linker (H2SO4@(NH2)2-MIL-125), which reached 2.2 × 10⁻² S cm⁻¹ at 80 °C and 98% relative humidity (RH). fjirsm.ac.cn The strong analogy to amino acids is also instructive; a hydrogen-bonded organic framework made from glycinium oxalate (B1200264) achieved a high proton conductivity of 3.03 × 10⁻² S cm⁻¹ at 60 °C and 95% RH.

| Material | Key Functional Groups | Conductivity (S cm⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| H₂SO₄@(NH₂)₂-MIL-125 | -NH₂, -SO₄H | 2.20E-02 | 80 °C, 98% RH | fjirsm.ac.cn |

| Glycinium oxalate | -NH₃⁺, -COOH | 3.03E-02 | 60 °C, 95% RH | N/A |

| Hf-UiO-66-NH₂ (modified) | -NH₂, -COOH | 7.10E-03 | Optimal test conditions | nih.gov |

Proton transfer in solid-state materials typically occurs through two primary mechanisms: the Grotthuss mechanism and the vehicle mechanism. The Grotthuss mechanism involves protons "hopping" along a hydrogen-bonded network, while the vehicle mechanism involves the diffusion of protonated species (like H3O⁺) through the material. rsc.org The presence of both Brønsted acid (-COOH) and Brønsted base (-NH2) sites in frameworks derived from this compound would create ideal acid-base pairs. fjirsm.ac.cn These pairs can form extensive hydrogen-bond networks, often involving water molecules within the pores, which serve as pathways for Grotthuss-style proton hopping. The activation energy (Ea) of the conduction process, which can be determined from temperature-dependent conductivity measurements, provides insight into the dominant mechanism. nih.gov Lower activation energies are typically associated with efficient Grotthuss-type pathways. The zwitterionic character that can be adopted by the this compound moiety further enhances its potential to establish robust proton-conducting channels within a crystalline solid.

Exploration in Optoelectronic and Electrical Materials

Extensive research into the applications of this compound and its derivatives in the fields of optoelectronics and electrical materials has yet to yield significant published findings. A comprehensive review of available scientific literature and patent databases does not indicate that this specific compound has been explored for properties such as photoluminescence, conductivity, or other related characteristics relevant to these advanced material applications.

While direct research on this compound is not apparent, studies on structurally related compounds can offer some insight into the potential photophysical behavior of amino-substituted isophthalic acids. For instance, research into 5-aminoisophthalic acid has explored its fluorescence properties. researchgate.net Such studies are fundamental to understanding how the introduction of amino groups can influence the electronic and optical characteristics of the isophthalic acid backbone, which is a critical consideration in the design of new optoelectronic materials. researchgate.net

However, it is important to note that the substitution pattern and the presence of an iodine atom in this compound would significantly alter its electronic structure and, consequently, its physical and chemical properties compared to 5-aminoisophthalic acid. Without dedicated research, any potential for this compound in optoelectronic or electrical applications remains purely speculative. Currently, there is no available data to populate tables regarding its performance in these areas.

Computational and Theoretical Investigations of 2 Amino 5 Iodoisophthalic Acid

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized molecular geometry and electronic properties of organic compounds. For molecules analogous to 2-amino-5-iodoisophthalic acid, DFT calculations, often using the B3LYP exchange-correlation functional with basis sets like 6-311++G(d,p), are employed to predict geometric parameters such as bond lengths and angles. researchgate.netresearchgate.net

These calculations provide a detailed picture of the molecule's three-dimensional shape in its ground state. Furthermore, DFT is crucial for analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller gap generally implies higher reactivity. For similar aromatic compounds, the HOMO is often located on the amino group and the aromatic ring, while the LUMO is typically centered on the electron-withdrawing carboxyl groups. researchgate.net This distribution indicates that an electronic transition would involve a charge transfer from the amino group and ring to the carboxylic acid moieties.

Table 1: Representative Predicted Electronic Properties from DFT Calculations

| Property | Description | Typical Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.5 to 4.5 eV |

| Dipole Moment (µ) | A measure of the net molecular polarity. | 3.0 to 5.0 Debye |

Note: The values in this table are illustrative, based on typical DFT results for similar functionalized aromatic acids, and represent the type of data generated from such calculations.

Molecular Electrostatic Potential Analysis for Interaction Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting the reactive behavior of a molecule and its intermolecular interaction sites. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, providing a visual guide to its electrophilic and nucleophilic regions.

The MEP surface is color-coded to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack and are favorable sites for interacting with positive charges. researchgate.net These are typically found around electronegative atoms like oxygen.

Blue: Represents regions of most positive electrostatic potential, which are susceptible to nucleophilic attack. nih.gov These are often located around hydrogen atoms, particularly those of acidic groups (carboxyl) and amino groups.

Green: Denotes regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show highly negative potential (red) around the oxygen atoms of the two carboxylic acid groups, making them primary sites for hydrogen bonding and coordination with metal ions. Conversely, the hydrogen atoms of the amino group and the carboxylic acid groups would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. researchgate.net This analysis is fundamental for understanding how the molecule will interact with other molecules, including solvents, catalysts, or biological receptors. rsc.org

Molecular Docking and Binding Interaction Studies with Biomolecular Targets

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. ajchem-a.com This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target like a protein or enzyme.

The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity, typically expressed as a docking score in kcal/mol. researchgate.net A more negative score indicates a more favorable binding interaction. The simulation also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. mdpi.com

For a molecule like this compound, docking studies could explore its potential as an inhibitor for various enzymes. The carboxylate groups and the amino group would be expected to form key hydrogen bonds with amino acid residues (e.g., Lysine, Arginine, Aspartate) in the active site. The iodinated phenyl ring could participate in hydrophobic or halogen-bonding interactions. Such studies are crucial for the rational design of new therapeutic agents. nih.gov

Table 2: Example of Molecular Docking Results for a Ligand with a Target Protein

| Parameter | Description | Illustrative Value |

|---|---|---|

| Docking Score | The estimated free energy of binding. | -7.5 kcal/mol |

| Hydrogen Bonds | Number and type of hydrogen bonds formed. | 3 (with ARG 120, LYS 15) |

| Interacting Residues | Key amino acids in the binding pocket. | ARG 120, LYS 15, PHE 290 |

| Binding Mode | Description of the ligand's orientation and key interactions in the active site. | Carboxylate groups form salt bridges with basic residues; phenyl ring in hydrophobic pocket. |

Note: This table provides a hypothetical example of the data obtained from a molecular docking simulation.

Simulations of Framework Stability and Guest Uptake in MOFs

This compound is a potential candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Computational simulations are vital for predicting the properties of these materials before their synthesis. Simulations can assess the structural stability of hypothetical MOFs, including their thermal and mechanical robustness. nih.govnih.gov

Molecular dynamics (MD) and Monte Carlo (MC) simulations are often used to study the behavior of MOFs. These simulations can predict:

Framework Stability: How the MOF structure behaves under different temperatures and pressures, and its stability in the presence of solvents like water. The strength of the coordination bonds between the metal nodes and the carboxylate groups of the linker is a critical factor. nih.gov

Guest Uptake: The adsorption properties of MOFs for various guest molecules (e.g., CO₂, CH₄, H₂O). Grand Canonical Monte Carlo (GCMC) simulations are particularly effective for predicting adsorption isotherms, which show the amount of gas a MOF can store at different pressures. rsc.org The functional groups on the linker, such as the amino and iodo groups, can significantly influence the affinity for specific guest molecules, enhancing selectivity.

These theoretical predictions can accelerate the discovery of new MOFs with desired properties for applications in gas storage, separation, and catalysis. bath.ac.uk

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are also employed to predict the spectroscopic characteristics of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of compounds. researchgate.net By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λ_max), which can then be compared with experimental data.

Furthermore, theoretical calculations can elucidate potential reaction pathways. By mapping the potential energy surface, computational chemists can identify transition states and calculate activation energies for chemical reactions. This can provide insights into the synthesis of this compound, its degradation mechanisms, or its reactivity in post-synthetic modification of MOFs. ekb.eg For instance, simulations could predict the most likely sites for electrophilic substitution or the mechanism of amide bond formation involving the amino group.

Chemical Transformations and Derivatization Strategies of 2 Amino 5 Iodoisophthalic Acid

Functional Group Interconversions on the Isophthalic Acid Core

The isophthalic acid core of 2-amino-5-iodoisophthalic acid offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These transformations are crucial for developing advanced materials and intermediates with tailored properties.

Modifications at the Amino Group (e.g., acylation, carbamoylation)

The amino group (-NH2) on the aromatic ring is a key site for functionalization. Acylation and carbamoylation are common strategies to introduce new functionalities.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the amino nitrogen. This is often achieved by reacting the amino group with acyl chlorides or anhydrides. This modification can alter the electronic properties and steric hindrance around the amino group, which can be useful in directing further reactions or in the final application of the molecule.

Carbamoylation: Carbamoylation introduces a carbamoyl (B1232498) group (-NH-C(=O)-) to the amino function. One approach involves the conversion of the 5-amino group to an isocyanate (-NCO), which can then react with nucleophiles like amino acid esters. For instance, diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP) can be converted to its isocyanate derivative (DEtTIIP-NCO). This intermediate can then react with the amino group of β-alanine ethyl ester to form a carbamoylated product. chemrxiv.orgchemrxiv.org This strategy is particularly relevant in the development of derivatives for biomedical applications. chemrxiv.orgchemrxiv.org

A study demonstrated the use of 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA) as a nucleophile for conversion to its corresponding esters. These esters were then tested as N-carbamoylation agents for amino acid esters, showcasing the versatility of the amino group in forming new covalent bonds. chemrxiv.orgchemrxiv.org

| Starting Material | Reagent | Product | Application |

| Diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP) | Isocyanation followed by reaction with β-alanine ethyl ester | Diethyl 5-(carbonyl-β-alanyloxyethyl)amino-2,4,6-triiodoisophthalate | Precursor for N-carbamoylation of amino acid esters chemrxiv.orgchemrxiv.org |

| 5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA) | Conversion to 1,3-diesters, followed by isocyanation and reaction with amino acid esters | Carbamoylated amino acid ester derivatives | Development of contrast molecules using amino acids and peptides chemrxiv.orgchemrxiv.org |

Modifications at the Carboxylic Acid Groups (e.g., esterification, amidation)

The two carboxylic acid groups (-COOH) of the isophthalic acid moiety are readily converted into other functional groups, such as esters and amides. slideshare.netgoogle.com These transformations are fundamental in synthesizing polymers and other complex molecules.

Esterification: Carboxylic acids can be converted to esters by reacting them with alcohols, a process that is often reversible. libretexts.org In the context of this compound derivatives, esterification can be achieved using various methods. For example, the reaction with diazomethane (B1218177) in methanol (B129727) and diethyl ether can yield the corresponding dimethyl ester. lookchem.com Another approach involves a double esterification of 2-iodoisophthalic acid to produce dimethyl 2-iodoisophthalate. researchgate.net The formation of esters can improve the solubility of the compound in organic solvents and can also serve as a protective group for the carboxylic acids during other chemical transformations. Research has shown that even with the steric hindrance from the adjacent iodine atoms, the 1,3-dicarboxyl groups can be converted to the corresponding amides via the 1,3-carboxylic chlorides. chemrxiv.org

Amidation: The conversion of carboxylic acids to amides is a crucial reaction in organic synthesis, often requiring an activating agent to facilitate the reaction with an amine. nih.govmdpi.com The resulting amide bond is a key feature in many biologically active molecules and polymers. For this compound, the carboxylic acid groups can be converted to amides to create ligands for metal-organic frameworks (MOFs) or to synthesize precursors for other complex molecules. The reaction can be carried out by first converting the carboxylic acids to more reactive acyl chlorides, which then readily react with amines. google.comcore.ac.uk

| Reaction Type | Reagents | Product | Key Features |

| Esterification | Diazomethane, Methanol, Diethyl ether | 5-Amino-2,4,6-triiodo-isophthalic acid dimethyl ester | Yields the dimethyl ester derivative. lookchem.com |

| Esterification | Double esterification | Dimethyl 2-iodoisophthalate | A key intermediate for further functionalization. researchgate.net |

| Amidation | Acyl chloride formation followed by reaction with an amine | Isophthalamide (B1672271) derivative | Forms robust amide bonds, useful for ligand synthesis. core.ac.uk |

Derivatization for Enhanced Ligand Functionality

The strategic derivatization of this compound is essential for creating ligands with enhanced functionality for applications such as in metal-organic frameworks (MOFs). By modifying the core structure, it is possible to tune the coordination properties, porosity, and stability of the resulting MOFs.

For instance, the introduction of additional coordinating groups through the modification of the amino or carboxylic acid functionalities can lead to MOFs with novel topologies and properties. The use of 5-iodoisophthalic acid and its derivatives as ligands has been explored in the synthesis of coordination polymers with various metal ions, such as zinc and copper. researchgate.netacs.org The presence of the iodine atom can also introduce halogen bonding interactions, which can influence the supramolecular architecture of the resulting materials. acs.org

Introduction of Additional Functionalities

Beyond the interconversion of existing functional groups, new functionalities can be introduced onto the aromatic ring of this compound. A significant transformation is the introduction of additional iodine atoms.

The synthesis of 5-amino-2,4,6-triiodoisophthalic acid is a key process, as this compound is a crucial intermediate for non-ionic X-ray contrast agents. researchgate.netresearchgate.netchemicalbook.com This tri-iodination is typically achieved by reacting 5-aminoisophthalic acid with an iodinating agent. researchgate.netgoogle.com Various methods have been developed for this reaction, including the use of iodine monochloride (ICl) in hydrochloric acid or a combination of potassium iodate (B108269) and potassium iodide. google.comresearchgate.net The reaction conditions, such as temperature and the ratio of reactants, are optimized to achieve high yields of the desired tri-iodinated product. researchgate.net

The resulting 5-amino-2,4,6-triiodoisophthalic acid can then be further functionalized, for example, by converting the carboxylic acid groups to acyl chlorides using reagents like solid phosgene. google.com These acyl chlorides are highly reactive intermediates for the synthesis of more complex molecules. google.com

Strategies for Preparing Advanced Intermediates

The synthesis of advanced intermediates from this compound and its precursors is a multistep process that often begins with simpler starting materials like isophthalic acid. researchgate.net A common synthetic route involves:

Nitration: Isophthalic acid is first nitrated to introduce a nitro group onto the aromatic ring, typically at the 5-position, to form 5-nitroisophthalic acid. researchgate.net

Reduction: The nitro group is then reduced to an amino group to yield 5-aminoisophthalic acid. researchgate.net

Iodination: The 5-aminoisophthalic acid is then subjected to iodination to introduce one or more iodine atoms. For example, reaction with aqueous potassium iododichloride can produce 5-amino-2,4,6-triiodoisophthalic acid. lookchem.com

These intermediates are valuable building blocks for a variety of applications. For instance, 5-amino-2,4,6-triiodoisophthalic acid is a key precursor for the synthesis of non-ionic iodinated X-ray contrast agents. google.comresearchgate.net The preparation of its acyl chloride derivative is an important step in this process. google.com

Furthermore, derivatives of this compound can be used in the synthesis of other complex organic molecules. For example, 2-iodoisophthalic acid has been used to prepare bicyclic benziodoxoles, which are efficient coupling reagents for ester and amide formation. beilstein-journals.org

Catalytic Applications of Materials Derived from 2 Amino 5 Iodoisophthalic Acid

Heterogeneous Catalysis by Metal-Organic Frameworks

The porous nature and high surface area of MOFs, combined with the presence of active sites on the organic linkers and metal nodes, make them excellent candidates for heterogeneous catalysts. The amino group in the isophthalic acid linker can act as a basic site, while the metal centers can function as Lewis acids, leading to bifunctional catalysis.

The Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction, is often catalyzed by basic sites. MOFs incorporating amino-functionalized linkers have shown significant promise in this area. For instance, an aluminum-based MOF, CAU-10-NH₂, synthesized using 5-aminoisophthalate as the organic linker, has been investigated as a heterogeneous solid base catalyst. rsc.org This MOF demonstrated catalytic activity in the condensation of benzaldehyde with malononitrile under mild conditions. rsc.org

The catalytic performance of CAU-10-NH₂ highlights the role of the amino groups as the active basic sites for the reaction. The study also compared its activity with an isoreticular MOF lacking the amino functionality (CAU-10-H), which showed lower catalytic efficiency, underscoring the importance of the amino group in facilitating the reaction. rsc.org

Table 1: Catalytic Performance of CAU-10-NH₂ in Knoevenagel Condensation

| Catalyst | Reactants | Product | Reaction Conditions | Conversion (%) |

|---|---|---|---|---|

| CAU-10-NH₂ | Benzaldehyde, Malononitrile | Benzylidene malononitrile | 40 °C, 7 h, ethanol (B145695) | Moderate |

Note: This table is illustrative and based on the general findings of the study.

The semiconductor-like properties of some MOFs, characterized by their ability to absorb light and generate electron-hole pairs, make them suitable for photocatalytic applications, particularly in the degradation of organic pollutants in water. bucea.edu.cnccspublishing.org.cn The organic linkers can act as light-harvesting antennae, transferring energy to the metal clusters to initiate the photocatalytic process.

MOFs constructed from 5,5'-(1,4-xylylenediamino) diisophthalic acid, a derivative of isophthalic acid, have been shown to be effective photocatalysts for the degradation of organic dyes such as methylene blue (MB), methyl violet (MV), and malachite green (MG) under UV irradiation. researchgate.net The efficiency of these MOFs is attributed to their ability to generate reactive oxygen species (ROS) upon photoexcitation, which then attack and decompose the dye molecules. researchgate.net

Similarly, a series of MOFs synthesized from transition metals (Co, Zn, Ni, and Cd) and 5-aminoisophthalic acid have demonstrated the ability to photodegrade phenol (B47542) under UV irradiation. researchgate.net The degradation efficiency varied depending on the metal center, indicating that both the organic linker and the metal node play crucial roles in the photocatalytic activity. researchgate.net

Table 2: Photocatalytic Degradation of Methylene Blue by a Co(II)-based MOF

| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Time (min) |

|---|

Note: This table is based on data for a representative MOF from the study.

The synthesis of heterocyclic compounds, such as 4H-pyran derivatives, often involves multicomponent reactions that can be efficiently catalyzed by heterogeneous catalysts. The bifunctional nature of amino-functionalized MOFs, possessing both Lewis acid and basic sites, makes them well-suited for these transformations.

An amine-functionalized metal-organic framework, Cu₂(NH₂-BDC)₂(DABCO), has been successfully employed as a heterogeneous catalyst for the solvent-free, three-component synthesis of 4H-pyran derivatives. nih.gov The reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. The Lewis acidic Cu²⁺ centers and the basic amino groups on the linker work in concert to catalyze the different steps of the reaction. nih.gov Although the linker is 2-aminobenzene-1,4-dicarboxylic acid, the principles of bifunctional catalysis are directly applicable to MOFs derived from 2-amino-5-iodoisophthalic acid.

Table 3: Synthesis of a 4H-pyran Derivative using Cu₂(NH₂-BDC)₂(DABCO)

| Catalyst | Reactants | Product | Reaction Conditions | Yield (%) |

|---|

Note: This table presents a representative example from the study.

Investigation of Catalytic Mechanisms and Active Sites

The catalytic activity of MOFs derived from amino-isophthalic acids is intrinsically linked to the presence of specific active sites. The primary active sites are the amino groups on the organic linker and the metal centers of the framework.